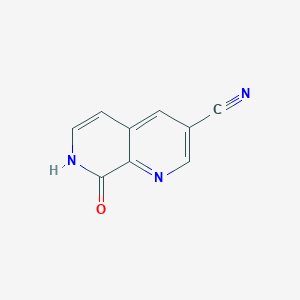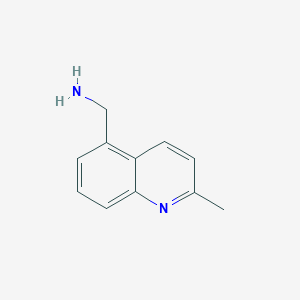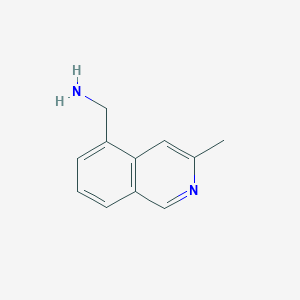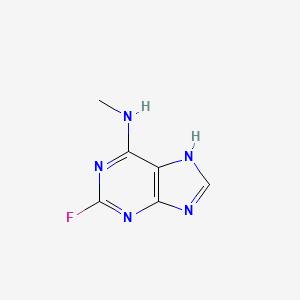
7-Amino-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-amino-2-naphtaldéhyde est un composé organique de formule moléculaire C11H9NO. Il est un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et contient à la fois un groupe amino (-NH2) et un groupe aldéhyde (-CHO) liés au cycle naphtalène.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 7-amino-2-naphtaldéhyde implique généralement la nitration du 2-naphtaldéhyde pour former le 7-nitro-2-naphtaldéhyde, suivie d'une réduction pour produire le composé amino désiré. La nitration est généralement effectuée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique. L'étape de réduction peut être réalisée en utilisant divers agents réducteurs tels que la poudre de fer en présence d'acide chlorhydrique ou l'hydrogénation catalytique.
Méthodes de Production Industrielle : En milieu industriel, la production du 7-amino-2-naphtaldéhyde peut impliquer des processus de nitration et de réduction à grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir du 7-amino-2-naphtaldéhyde de haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions : Le 7-amino-2-naphtaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe amino peut participer à des réactions de substitution électrophile, telles que la diazotation suivie du couplage avec des composés aromatiques pour former des colorants azoïques.
Réactifs et Conditions Communs :
Oxydation : Permanganate de potassium en milieu alcalin ou trioxyde de chrome dans l'acide acétique.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nitrite de sodium et acide chlorhydrique pour la diazotation, suivie du couplage avec des phénols ou des amines.
Principaux Produits :
Oxydation : Acide 7-amino-2-naphtöïque.
Réduction : Alcool 7-amino-2-naphtyle.
Substitution : Divers composés azoïques en fonction du partenaire de couplage.
4. Applications de la Recherche Scientifique
Le 7-amino-2-naphtaldéhyde a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes, y compris des colorants, des pigments et des produits pharmaceutiques.
Biologie : Le composé peut être utilisé dans le développement de sondes fluorescentes et de capteurs pour détecter les molécules biologiques et les ions métalliques.
Industrie : Le 7-amino-2-naphtaldéhyde est utilisé dans la production de colorants et de pigments pour les textiles, les plastiques et autres matériaux.
5. Mécanisme d'Action
Le mécanisme par lequel le 7-amino-2-naphtaldéhyde exerce ses effets dépend de son application spécifique. Par exemple, dans le développement de sondes fluorescentes, les propriétés de fluorescence du composé sont utilisées pour détecter la présence de molécules cibles. Les groupes amino et aldéhyde peuvent interagir avec diverses cibles moléculaires, ce qui entraîne des changements de fluorescence qui indiquent la présence d'analytes spécifiques. Dans les applications médicinales, le composé peut interagir avec les voies biologiques et les cibles moléculaires pour exercer des effets thérapeutiques, tels que l'inhibition de la croissance des cellules cancéreuses.
Composés Similaires :
2-Amino-1-naphtaldéhyde : Structure similaire mais avec les groupes amino et aldéhyde à des positions différentes.
7-Nitro-2-naphtaldéhyde : Le dérivé nitro du 2-naphtaldéhyde, utilisé comme intermédiaire dans la synthèse du 7-amino-2-naphtaldéhyde.
2-Hydroxy-1-naphtaldéhyde : Contient un groupe hydroxyle au lieu d'un groupe amino, utilisé dans la synthèse des bases de Schiff et des complexes métalliques.
Unicité : Le 7-amino-2-naphtaldéhyde est unique en raison de la présence de groupes fonctionnels amino et aldéhyde sur le cycle naphtalène, ce qui lui permet de participer à une large gamme de réactions chimiques et d'applications. Sa capacité à former des bases de Schiff et des composés fluorescents le rend particulièrement précieux dans la recherche et les applications industrielles.
Applications De Recherche Scientifique
7-Amino-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules and metal ions.
Industry: this compound is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism by which 7-Amino-2-naphthaldehyde exerts its effects depends on its specific application. For example, in the development of fluorescent probes, the compound’s fluorescence properties are utilized to detect the presence of target molecules. The amino and aldehyde groups can interact with various molecular targets, leading to changes in fluorescence that indicate the presence of specific analytes. In medicinal applications, the compound may interact with biological pathways and molecular targets to exert therapeutic effects, such as inhibiting the growth of cancer cells.
Comparaison Avec Des Composés Similaires
2-Amino-1-naphthaldehyde: Similar structure but with the amino and aldehyde groups in different positions.
7-Nitro-2-naphthaldehyde: The nitro derivative of 2-naphthaldehyde, used as an intermediate in the synthesis of 7-Amino-2-naphthaldehyde.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of an amino group, used in the synthesis of Schiff bases and metal complexes.
Uniqueness: this compound is unique due to the presence of both amino and aldehyde functional groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form Schiff bases and fluorescent compounds makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
7-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H,12H2 |
Clé InChI |
KYFBAEVWQNJXIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)







![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)


